Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone, also known as PNU-69176E, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have a wide range of applications in various fields of research.
Mechanism of Action
The exact mechanism of action of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is not fully understood. However, it has been found to act as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft.
Biochemical and Physiological Effects:
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to increased motivation and reward-seeking behavior. It has also been found to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are a number of future directions for research on Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone. Some of these include:
1. Further studies on the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems.
2. Investigation of the potential therapeutic applications of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in treating various neuropsychiatric disorders.
3. Development of new analogs of this compound with improved solubility and selectivity for the dopamine transporter.
4. Exploration of the use of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone in animal models of addiction and reward-seeking behavior.
In conclusion, Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone is a promising compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis of Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone involves the reaction of cyclobutanone with 4-methyl-2-phenylpiperazine in the presence of a reducing agent. The resulting product is then purified using chromatographic techniques to obtain the final compound.
Scientific Research Applications
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
properties
IUPAC Name |
cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-17-10-11-18(16(19)14-8-5-9-14)15(12-17)13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVTVPSJZAUNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl-(4-methyl-2-phenylpiperazin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.